molecular formula C12H15NO4 B1395528 Ethyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 56517-53-4

Ethyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No. B1395528
Key on ui cas rn: 56517-53-4
M. Wt: 237.25 g/mol
InChI Key: LOGDXXVRFXBURG-UHFFFAOYSA-N
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Patent
US04006237

Procedure details

A suspension of 3-carboethoxy-4-hydroxy-5,6,7,8-tetrahydrocarbostyril (19.4g; 0.082 mole) in 2N hydrochloric acid (200 ml) was refluxed 30 hrs. and the clear solution evaporated to dryness. Water was added and the solution brought to pH 4.0 with dilute sodium hydroxide solution. The precipitated white product was filtered off, washed well with water and recrystallised from glacial acetic acid, m.p. >330° C.
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([C:6]1[C:7](=[O:17])[NH:8][C:9]2[CH2:10][CH2:11][CH2:12][CH2:13][C:14]=2[C:15]=1[OH:16])(OCC)=O>Cl>[OH:16][C:15]1[C:14]2[CH2:13][CH2:12][CH2:11][CH2:10][C:9]=2[NH:8][C:7](=[O:17])[CH:6]=1

Inputs

Step One
Name
Quantity
19.4 g
Type
reactant
Smiles
C(=O)(OCC)C=1C(NC=2CCCCC2C1O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed 30 hrs
Duration
30 h
CUSTOM
Type
CUSTOM
Details
and the clear solution evaporated to dryness
ADDITION
Type
ADDITION
Details
Water was added
FILTRATION
Type
FILTRATION
Details
The precipitated white product was filtered off
WASH
Type
WASH
Details
washed well with water
CUSTOM
Type
CUSTOM
Details
recrystallised from glacial acetic acid, m.p. >330° C.

Outcomes

Product
Name
Type
Smiles
OC1=CC(NC=2CCCCC12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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